7-Ethoxycoumarin

Overview

Description

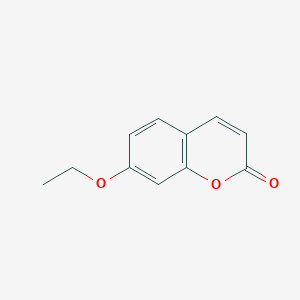

7-Ethoxycoumarin, also known as 7-ethoxy-2H-chromen-2-one, is a derivative of coumarin. It is characterized by the presence of an ethoxy group at the 7th position of the coumarin structure. This compound is widely used in biochemical research, particularly as a substrate for cytochrome P450 enzymes, which play a crucial role in the metabolism of various xenobiotics and endogenous compounds .

Mechanism of Action

Target of Action

7-Ethoxycoumarin is metabolized by many cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of foreign compounds. The primary targets of this compound are the CYP1, CYP2, and CYP3 families of cytochrome P450 enzymes .

Mode of Action

This compound interacts with its targets, the cytochrome P450 enzymes, through a process called O-deethylation . This process involves the removal of an ethyl group from this compound, resulting in the formation of 7-hydroxycoumarin .

Biochemical Pathways

The metabolism of this compound involves several biochemical pathways. The compound undergoes O-deethylation, glucuronidation, sulfation, oxygenation, oxidative ring-opening, hydrogenation, glutathionation, dehydrogenation, cysteination, glucosidation, methylation, and hydrolysis . These processes result in the formation of various metabolites .

Pharmacokinetics

This compound exhibits species differences in metabolism when incubated with hepatocytes from humans, monkeys, dogs, and rats . The analysis of metabolites suggests that this compound may undergo 3,4-epoxidation , which is responsible for the formation of glutathione and its derived cysteine conjugates, carboxylic acid and its glucuronides, glucosides, and sulfate .

Result of Action

The enzymatic product of this compound’s interaction with cytochrome P450 enzymes is 7-hydroxycoumarin . This compound is recovered following the acidification of the incubation mixture and is measured using a spectrofluorometric method .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s interaction with cytochrome P450 enzymes can be monitored in both hepatic and extrahepatic tissues . This suggests that the compound’s action, efficacy, and stability may vary depending on the tissue environment.

Biochemical Analysis

Biochemical Properties

7-Ethoxycoumarin is metabolized by many cytochrome P450 enzymes active in foreign compound metabolism . It has been shown to inhibit the cytochrome P450, which is an enzyme involved in drug metabolism . The compound is also a substrate for CYP2B6 .

Cellular Effects

This compound has been used as a prototypic substrate to monitor P450 activity in both hepatic and extrahepatic tissues . It has been found to modulate a variety of virulence factors and motility without subjecting planktonic cells to any selection pressure .

Molecular Mechanism

This compound is metabolized by at least two P450 enzymes or by two groups of P450 enzymes that are kinetically distinguishable . The oxidation of this compound is catalyzed by both wild-type and mutant forms of CYP102A1 . Two major products are produced as a result of O-deethylation and 3-hydroxylation reactions .

Temporal Effects in Laboratory Settings

This compound is extensively biotransformed in incubations to various metabolites . The enzymatic product, 7-hydroxycoumarin, is recovered by a double-extraction procedure and measured at an excitation wavelength of 370 nm and an emission wavelength of 450 nm .

Metabolic Pathways

This compound undergoes several metabolic pathways including O-deethylation, glucuronidation, sulfation, oxygenation, oxidative ring-opening, hydrogenation, glutathionation, dehydrogenation, cysteination, glucosidation, methylation, and hydrolysis . The analysis of metabolites suggests that this compound may undergo 3,4-epoxidation responsible for the formation of glutathione and its derived cysteine conjugates, carboxylic acid and its glucuronides, glucosides, and sulfate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Ethoxycoumarin can be synthesized through the ethylation of 7-hydroxycoumarin. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in a suitable solvent like acetone. The reaction is carried out under reflux conditions to facilitate the ethylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxycoumarin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 7-hydroxycoumarin.

O-deethylation: This is a common reaction catalyzed by cytochrome P450 enzymes, resulting in the formation of 7-hydroxycoumarin.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

O-deethylation: This reaction is typically carried out in the presence of cytochrome P450 enzymes in a suitable buffer solution.

Major Products:

7-Hydroxycoumarin: This is the primary product formed from the O-deethylation of this compound.

Scientific Research Applications

7-Ethoxycoumarin has a wide range of applications in scientific research:

Comparison with Similar Compounds

7-Hydroxycoumarin: This is the direct product of the O-deethylation of 7-ethoxycoumarin and shares similar structural features.

Umbelliferone: Another coumarin derivative with a hydroxy group at the 7th position, commonly used in similar biochemical assays.

4-Hydroxycoumarin: A related compound with a hydroxy group at the 4th position, known for its anticoagulant properties.

Uniqueness: this compound is unique due to its specific use as a substrate for cytochrome P450 enzymes, making it an essential tool in enzymatic studies and drug metabolism research. Its ability to undergo O-deethylation provides valuable insights into the catalytic mechanisms of P450 enzymes and their role in metabolizing various compounds .

Biological Activity

7-Ethoxycoumarin, a member of the coumarin family, is a compound extensively studied for its biological activities and metabolic properties. This article synthesizes research findings regarding its biological activity, focusing on its metabolism, enzyme interactions, and potential therapeutic applications.

Overview of this compound

This compound is primarily known for its use as a substrate in cytochrome P450 (CYP) enzyme studies. It is metabolized through various pathways, yielding significant metabolites that can be indicative of enzymatic activity in different biological systems. The compound has been utilized in pharmacokinetic studies and as a probe for assessing metabolic stability.

Metabolic Pathways

The metabolism of this compound involves several key pathways:

- O-deethylation : This is the primary metabolic route, leading to the formation of 7-hydroxycoumarin.

- Glucuronidation and Sulfation : Following O-deethylation, further conjugation occurs through glucuronidation and sulfation.

- Oxidative Reactions : Additional pathways include oxidative ring-opening and glutathionation, which yield various metabolites.

Table 1: Metabolic Pathways of this compound

| Pathway | Description |

|---|---|

| O-deethylation | Conversion to 7-hydroxycoumarin |

| Glucuronidation | Conjugation with glucuronic acid |

| Sulfation | Conjugation with sulfate |

| Oxidative ring-opening | Formation of reactive metabolites |

| Glutathionation | Conjugation with glutathione |

Species-Specific Metabolism

Research indicates significant species differences in the metabolism of this compound. A study involving human, monkey, dog, and rat hepatocytes demonstrated varied metabolic profiles across these species. For instance, human hepatocytes showed a dominant presence of O-deethylated metabolites, while other species exhibited different metabolic efficiencies and pathways .

Enzyme Interactions

This compound serves as a prototypic substrate for multiple CYP enzymes, particularly CYP1A2, CYP2A6, CYP2B6, CYP2D6, CYP2E1, and CYP2C9. Its metabolism can be monitored using spectrofluorometric methods to assess enzyme activity in hepatic and extrahepatic tissues .

Table 2: Cytochrome P450 Enzymes Involved in this compound Metabolism

| Enzyme | Activity Level | Role in Metabolism |

|---|---|---|

| CYP1A2 | High | Major pathway for O-deethylation |

| CYP2A6 | Moderate | Contributes to glucuronidation |

| CYP2B6 | Low | Minor role in metabolism |

| CYP2D6 | Variable | Involved in minor pathways |

| CYP2E1 | Low | Contributes to oxidative reactions |

Biological Activities

Beyond its metabolic significance, this compound has been investigated for various biological activities:

- Antioxidant Properties : Coumarins are known for their antioxidant capabilities, which may extend to this compound.

- Antimicrobial Activity : Some studies suggest potential antimicrobial effects against certain pathogens.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties relevant to therapeutic applications.

Case Studies

- Enzyme Activity Monitoring : A study utilized this compound to assess P450 enzyme activity across different tissues. The findings indicated that this compound could effectively monitor enzymatic activity in both hepatic and extrahepatic systems .

- Metabolic Stability Assessment : Research demonstrated that this compound is a reliable probe for evaluating metabolic stability in drug development processes. Its predictable metabolic pathways allow researchers to infer the stability of new drug candidates .

Properties

IUPAC Name |

7-ethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFAQMGORKPVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184983 | |

| Record name | 7-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 7-Ethoxycoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

31005-02-4 | |

| Record name | 7-Ethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31005-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031005024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ethoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-ETHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8K66XCQ6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 7-ethoxycoumarin in biological systems?

A1: this compound is primarily metabolized by cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases found in various organisms. [, , ]

Q2: What is the primary metabolic reaction this compound undergoes, and what enzyme is primarily responsible?

A2: The primary metabolic reaction is O-deethylation, where this compound is converted to 7-hydroxycoumarin, primarily catalyzed by CYP enzymes, particularly CYP2A6 in humans. [, , , ]

Q3: What are the downstream effects after this compound is metabolized?

A3: 7-Hydroxycoumarin, the product of this compound O-deethylation, undergoes phase II metabolism, primarily glucuronidation and sulfation, leading to the formation of 7-hydroxycoumarin glucuronide and 7-hydroxycoumarin sulfate, respectively. [, , , ] These conjugates are more water-soluble and readily excreted.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H10O3, and its molecular weight is 190.19 g/mol.

Q5: What are the typical kinetic parameters (Km and Vmax) observed for this compound O-deethylation in human liver microsomes?

A5: Studies have shown biphasic Michaelis-Menten kinetics for this compound O-deethylation in human liver microsomes, suggesting the involvement of at least two different CYP enzymes. The reported Km values for the high-affinity component range from 1.9 to 3.9 μM, while the low-affinity component exhibits Km values ranging from 220 to 470 μM. [, ]

Q6: How is this compound used to study drug-drug interactions?

A6: this compound is used to investigate the potential of drugs to inhibit or induce CYP enzymes. By measuring changes in this compound O-deethylation rates in the presence of a test drug, researchers can assess the drug's potential to interact with CYP enzymes and affect the metabolism of co-administered drugs. [, , ]

Q7: Can you explain the use of this compound in studying interspecies differences in drug metabolism?

A7: Research utilizing this compound metabolism in precision-cut liver slices from different species, including rats, mice, guinea pigs, monkeys, and humans, has highlighted significant species differences in both phase I and phase II metabolic pathways. [] This emphasizes the importance of considering species-specific drug metabolism variations in preclinical studies.

Q8: How is this compound used to assess liver function?

A8: this compound O-deethylation rate is used as an indicator of the metabolic capacity of the liver. Reduced activity can indicate impaired liver function. [, , ]

Q9: How do structural modifications to this compound affect its metabolism by CYP enzymes?

A9: Research has demonstrated that even slight structural modifications to this compound, like substituting the ethoxy group with other alkyl groups, can significantly influence its metabolism by CYP enzymes. [, ] These findings underscore the substrate specificity of CYP enzymes and the impact of even minor structural changes on drug metabolism.

Q10: What are the advantages of using this compound in in vitro models like liver microsomes and hepatocytes?

A10: this compound's in vitro applications, particularly in liver microsomes and hepatocytes, are valuable for their ability to provide controlled environments for studying specific CYP enzyme activities and their modulation by various factors. [, , , , ]

Q11: Can you provide examples of in vivo studies that have utilized this compound to investigate drug metabolism?

A11: Studies have employed this compound in living organisms (in vivo) to investigate the impact of chronic alcohol administration on drug metabolism in rat models. [, ] The observed enhancements in this compound metabolism suggest alcohol-induced alterations in liver enzyme activity.

Q12: What are the common analytical techniques used to measure this compound and its metabolites?

A12: The primary technique for quantifying this compound and its metabolites is high-performance liquid chromatography (HPLC), often coupled with fluorescence detection due to the fluorescent nature of 7-hydroxycoumarin. [, ] This method allows for the separation and quantification of the parent compound and its metabolites in complex biological samples.

Q13: What resources are available for researchers interested in studying this compound metabolism?

A13: Numerous resources support researchers studying this compound metabolism. These include:

Q14: How has the use of this compound contributed to the field of drug metabolism research?

A14: this compound has played a significant role in advancing our understanding of CYP enzyme activity, regulation, and their involvement in xenobiotic metabolism. [] Its application as a probe substrate has been instrumental in:

- Characterizing CYP enzyme kinetics: this compound has enabled researchers to determine kinetic parameters like Km and Vmax, providing insights into enzyme efficiency and substrate specificity. [, ]

- Identifying CYP enzyme inducers and inhibitors: Its use has facilitated the identification of drugs and other compounds that can modulate CYP enzyme activity, contributing significantly to our understanding of drug-drug interactions. [, , ]

- Evaluating interspecies differences in drug metabolism: Research employing this compound has highlighted significant species-specific variations in drug metabolism, underscoring the importance of considering these differences in preclinical studies. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.